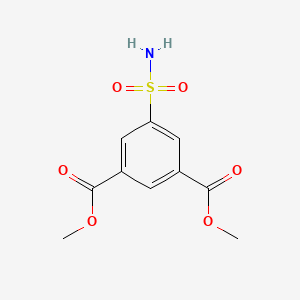

Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate

Description

Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate is a benzene derivative featuring two methyl ester groups at the 1- and 3-positions and a sulfamoyl (-SO₂NH₂) substituent at the 5-position. This structure confers unique physicochemical and biological properties, making it relevant in medicinal chemistry and materials science.

Properties

CAS No. |

99791-31-8 |

|---|---|

Molecular Formula |

C10H11NO6S |

Molecular Weight |

273.26 g/mol |

IUPAC Name |

dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate |

InChI |

InChI=1S/C10H11NO6S/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)18(11,14)15/h3-5H,1-2H3,(H2,11,14,15) |

InChI Key |

PSMJJKZEPWXRHW-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate typically involves the esterification of 5-sulfamoylbenzene-1,3-dicarboxylic acid. This can be achieved through the reaction of the acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfonic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme inhibition and protein interactions due to its sulfamoyl group.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate involves its interaction with biological molecules through its sulfamoyl group. This group can form strong hydrogen bonds and ionic interactions with amino acid residues in proteins, leading to inhibition of enzyme activity or alteration of protein function. The ester groups can also participate in hydrolysis reactions, releasing methanol and the corresponding acid.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The following compounds share the benzene-1,3-dicarboxylate core but differ in substituents at the 5-position:

Key Structural Insights :

- Electron Effects: Nitro (-NO₂) and sulfamoyl (-SO₂NH₂) groups are electron-withdrawing, altering electronic density on the benzene ring and influencing reactivity .

- Steric Effects: Bulky substituents (e.g., benzothiazole, tosylamino) reduce accessibility for intermolecular interactions .

- Bioactivity Potential: Sulfonamide and amino groups are linked to antimicrobial activity in related compounds (e.g., dioxolane derivatives in ) .

Analogous Reactions :

- Nitration : Dimethyl indole-2,3-dicarboxylates undergo nitration at the 5-position using nitronium tetrafluoroborate and tin(IV) chloride, yielding nitro derivatives (e.g., dimethyl 5-nitroindole-2,3-dicarboxylate) .

- Halogenation: Iodination of dimethyl 1-benzylindole-2,3-dicarboxylate in trifluoroethanol yields 5-iodo derivatives (44% yield) .

- Amination: Reduction of nitro groups (e.g., dimethyl 5-nitroisophthalate) produces amino derivatives, which can be further functionalized .

Reactivity Trends :

- Nitro and sulfamoyl groups facilitate nucleophilic aromatic substitution, while ester groups are susceptible to hydrolysis under acidic/basic conditions .

Physicochemical Properties Analysis

Key Observations :

- Polar substituents (e.g., -SO₂NH₂, -NH₂) increase solubility in polar aprotic solvents.

- Steric bulk (e.g., benzothiazole) may reduce crystallinity and melting points .

Biological Activity

Dimethyl 5-sulfamoylbenzene-1,3-dicarboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a sulfamoyl group attached to a benzene ring that also contains two carboxylate groups. This structure contributes to its lipophilicity and ability to interact with various biological targets. The chemical formula is .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly in the modulation of immune responses and potential anticancer effects:

- Inhibition of Dihydrorotate Dehydrogenase (DHODH) : Research indicates that compounds with similar structures can inhibit DHODH, an enzyme involved in pyrimidine synthesis. This inhibition can lead to reduced cell proliferation and may be beneficial in treating autoimmune diseases and cancers .

- Activation of NF-κB Pathway : Studies have shown that sulfamoyl derivatives can activate the NF-κB signaling pathway. This pathway plays a crucial role in immune response regulation and inflammation .

- Antimicrobial Activity : this compound has been investigated for its antibacterial properties against various strains, including Staphylococcus aureus. Its effectiveness against gram-positive bacteria suggests potential applications in treating bacterial infections .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of this compound:

Case Studies

- Autoimmune Disease Models : In murine models of autoimmune diseases, compounds structurally related to this compound exhibited significant reductions in disease severity by modulating immune responses through DHODH inhibition.

- Cancer Cell Lines : The compound has been tested on various cancer cell lines, demonstrating potential antiproliferative effects that warrant further investigation into its use as an adjunct therapy in cancer treatment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.